2,5-Dioxopyrrolidine-1-carbonyl chloride

Description

Contextualization within Activated Carbonyl and Carbonic Acid Derivatives

2,5-Dioxopyrrolidine-1-carbonyl chloride belongs to two important classes of organic compounds: carbonic acid derivatives and activated carbonyl compounds. worldscientific.comrsc.org Chloroformates are formally esters of the unstable carbonic acid and are produced by the reaction of phosgene (B1210022) with alcohols. worldscientific.com In this specific molecule, the "alcohol" component is N-hydroxysuccinimide (NHS). chemicalbook.com

The molecule's profound utility stems from its status as an "activated carbonyl" reagent. The term refers to a carbonyl group that has been modified to be more susceptible to nucleophilic attack. This activation is achieved through the attachment of a good leaving group. In this compound, the carbonyl carbon is bonded to both a highly reactive chlorine atom and the N-oxysuccinimide group. This structure combines the high reactivity of an acid chloride with the exceptional leaving group ability of N-hydroxysuccinimide, making the central carbonyl carbon highly electrophilic and primed for reaction. chemicalbook.comstackexchange.com

Historical Perspective on the Development and Initial Applications of this compound

The development of this compound is intrinsically linked to the evolution of peptide synthesis. The challenge of forming peptide (amide) bonds efficiently and without racemization has been a central theme in organic chemistry for nearly a century. nih.gov Early methods in the 1900s laid the groundwork, but the advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field. nih.govpeptide.com

SPPS necessitated the development of highly reliable coupling reagents that could drive the reaction of forming a peptide bond to completion. nih.govnih.gov This spurred research into "active esters," where the carboxylic acid of an amino acid is converted into a more reactive form. More than five decades ago, N-hydroxysuccinimide (NHS) was identified as a superior reagent for this purpose. chemicalbook.com NHS esters proved to be an optimal balance of reactivity and stability; they are reactive enough to couple with amines but can often be isolated and stored, a significant advantage over many other activated species. thieme-connect.comchemicalbook.com The favorable reactivity, relative stability towards hydrolysis, and good crystallizability made NHS esters some of the most widely used reagents in bioconjugation. chemicalbook.com The creation of this compound provided a direct route to introduce the highly effective succinimidyl activating group.

Fundamental Principles Governing the Reactivity and Utility of the Succinimidyl Chloroformate Moiety

The high reactivity of this compound is governed by fundamental electronic and structural principles. The molecule is designed for efficient nucleophilic acyl substitution, the core reaction for forming new bonds at a carbonyl carbon.

The key to its function lies in the succinimidyl group, which acts as an excellent leaving group. When a nucleophile, such as the primary amine of an amino acid or protein, attacks the carbonyl carbon, the N-hydroxysuccinimide anion that is eventually displaced is highly stabilized. stackexchange.com This stability arises from resonance, where the negative charge on the oxygen atom is delocalized across the two carbonyl groups of the succinimide (B58015) ring, making its departure energetically favorable.

The reaction mechanism typically involves the attack of a nucleophile (e.g., a primary amine) on the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, a good leaving group in its own right, to form a succinimidyl-activated species, such as a succinimidyl carbamate (B1207046). nih.govresearchgate.net These activated molecules are then highly susceptible to a second nucleophilic attack, which displaces the stable N-hydroxysuccinimide to form the final, stable amide bond. chemicalbook.comnih.gov This two-step activation and coupling sequence is exceptionally clean and efficient, which is why NHS-based reagents, including the chloroformate, are mainstays in fields requiring precise molecular construction, such as proteomics and targeted drug delivery. thieme-connect.comnih.gov

| Key Reactive Features of the Succinimidyl Chloroformate Moiety | |

| Electrophilic Center | The carbonyl carbon of the chloroformate is highly electrophilic due to the inductive effects of the adjacent chlorine and oxygen atoms. |

| Leaving Group | The N-hydroxysuccinimide (NHS) portion is an excellent leaving group, as its resulting anion is stabilized by resonance. stackexchange.com |

| Reaction Type | Undergoes nucleophilic acyl substitution with primary amines and other nucleophiles. nih.govyoutube.com |

| Primary Application | Activation of molecules for subsequent coupling, most notably in the formation of stable amide bonds for peptide synthesis and bioconjugation. thieme-connect.comchemicalbook.com |

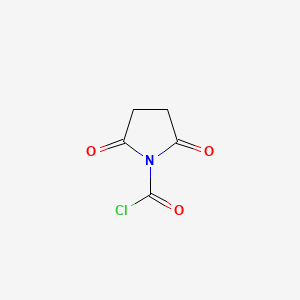

Structure

3D Structure

Properties

CAS No. |

134402-80-5 |

|---|---|

Molecular Formula |

C5H4ClNO3 |

Molecular Weight |

161.541 |

IUPAC Name |

2,5-dioxopyrrolidine-1-carbonyl chloride |

InChI |

InChI=1S/C5H4ClNO3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H2 |

InChI Key |

LHBRJNYLLZOROE-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)C(=O)Cl |

Synonyms |

1-Pyrrolidinecarbonyl chloride, 2,5-dioxo- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Dioxopyrrolidine 1 Carbonyl Chloride

Established Synthetic Pathways for 2,5-Dioxopyrrolidine-1-carbonyl chloride

The synthesis of this compound, while not as extensively documented as its close analog N,N'-Disuccinimidyl carbonate (DSC), can be inferred from established chemical transformations. The primary route involves the reaction of N-hydroxysuccinimide with a phosgene (B1210022) equivalent.

Precursor Compounds and Reagent Requirements for Efficient Synthesis

The key precursor for the synthesis of this compound is N-hydroxysuccinimide (NHS) . This compound provides the succinimide (B58015) moiety that is central to the reactivity of the final product.

The other crucial reagent is a source of the carbonyl chloride group. Historically, phosgene (COCl2) , a highly reactive and toxic gas, was a common reagent for such transformations. wikipedia.orggoogle.com However, due to its hazardous nature, safer alternatives are now widely employed. The most notable of these is triphosgene (bis(trichloromethyl) carbonate) , a stable, crystalline solid that decomposes to generate phosgene in situ. researchgate.netresearchgate.netwikipedia.orgresearchgate.netnih.govresearchgate.net Diphosgene (trichloromethyl chloroformate) is another liquid alternative to phosgene. google.com

The synthesis is typically carried out in an inert aprotic solvent, such as methylene (B1212753) chloride or 1,2-dichloroethane, to prevent unwanted side reactions. researchgate.netgoogle.com The presence of a non-nucleophilic base, such as pyridine, may be required to neutralize the hydrochloric acid byproduct formed during the reaction. wikipedia.org

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| N-hydroxysuccinimide (NHS) | C4H5NO3 | Source of the succinimide group |

| Phosgene | COCl2 | Source of the carbonyl chloride group (highly toxic) |

| Triphosgene | C3Cl6O3 | Safer, solid source of phosgene |

| Diphosgene | C2Cl4O2 | Liquid alternative to phosgene |

| Inert Aprotic Solvent | e.g., CH2Cl2 | Reaction medium |

| Non-nucleophilic Base | e.g., Pyridine | Acid scavenger |

Optimization of Reaction Conditions and Catalytic Approaches

For efficient synthesis, the reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive carbonyl chloride. The reaction temperature is often kept low initially and may be gradually increased to ensure complete reaction. For instance, in a related synthesis of a bipiperidinyl-1'-carbonyl chloride, the reaction was carried out at 20-25°C. google.com

Catalytic approaches can enhance the efficiency of these types of carbonylations. While direct catalytic methods for this compound are not extensively detailed, related processes offer insights. For example, N,N-dimethylformamide (DMF) can act as a catalyst in the formation of chloroformates from alcohols and triphosgene. google.comresearchgate.net The use of a catalyst can lead to higher yields and milder reaction conditions. For the synthesis of 5-Chloro-2-pentanone using triphosgene, N,N-dimethylacetamide (DMAC) was used as an initiator. researchgate.net

Derivatization Strategies Utilizing this compound as a Reactive Intermediate

This compound is a valuable reagent primarily due to its ability to act as a precursor to other reactive species, which are then used to modify a wide range of molecules.

Formation of Activated Succinimidyl Esters and Carbonates

A primary application of intermediates like this compound is in the formation of activated N-hydroxysuccinimide (NHS) esters. researchgate.netnih.govnih.gov These esters are widely used in bioconjugation and peptide synthesis because they readily react with primary amines under mild conditions to form stable amide bonds. thermofisher.comlumiprobe.com The reaction of this compound with a carboxylic acid would yield an activated NHS ester and release carbon dioxide and hydrochloric acid.

Similarly, this reactive intermediate can be used to synthesize succinimidyl carbonates. For example, its reaction with an alcohol would produce a mixed succinimidyl carbonate. These carbonates are also employed as amine-reactive reagents. A prominent example is N,N'-Disuccinimidyl carbonate (DSC), which can be considered a dimer of the target molecule's reactive component. DSC is extensively used to prepare carbamates and ureas. enamine.nethighfine.combiosynth.com The reaction of DSC with an alcohol, for instance, forms a succinimidyl carbonate of that alcohol, which can then react with an amine. acs.orgacs.org

| Activated Species | Formation from this compound | Subsequent Reaction |

| N-hydroxysuccinimide (NHS) Ester | Reaction with a carboxylic acid | Reaction with a primary amine to form an amide bond |

| Succinimidyl Carbonate | Reaction with an alcohol | Reaction with a primary amine to form a carbamate (B1207046) bond |

Introduction of Succinimide-Derived Functionalities onto Complex Architectures

The activated esters and carbonates derived from this compound are instrumental in attaching succinimide-derived functionalities to complex molecules such as peptides, proteins, and polymers. nih.govmdpi.com This process, often termed bioconjugation, is crucial for developing therapeutic agents, diagnostic tools, and advanced materials. lumiprobe.comnih.govbroadpharm.combroadpharm.com

For instance, the surface of polymeric materials can be functionalized using these reactive intermediates to improve their biocompatibility. sigmaaldrich.com In peptide synthesis, amino acids protected with a succinimidyl group can be efficiently coupled to growing peptide chains. researchgate.netsigmaaldrich.com The high reactivity and selectivity of NHS esters towards primary amines allow for the specific labeling of proteins at their N-terminus or at lysine (B10760008) residues. nih.gov This has been utilized to attach fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, and other reporter groups to proteins. lumiprobe.comacs.orgacs.org

Mechanistic Insights into Reactions Mediated by 2,5 Dioxopyrrolidine 1 Carbonyl Chloride

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution reactions involving 2,5-Dioxopyrrolidine-1-carbonyl chloride proceed through a characteristic two-step mechanism: addition-elimination. masterorganicchemistry.com This pathway is distinct from that of aldehydes and ketones, which typically undergo nucleophilic addition without subsequent elimination due to the absence of a suitable leaving group. libretexts.org

The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the acid chloride. libretexts.org Acid chlorides are particularly reactive among carboxylic acid derivatives because the high electronegativity of the chlorine atom inductively withdraws electron density, increasing the partial positive charge on the carbonyl carbon and making it highly susceptible to nucleophilic attack. libretexts.org This initial attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Role of Leaving Group Efficiency of the Succinimidyl Moiety

A key feature of reagents derived from this compound is the subsequent role of the N-succinimidyl group as a leaving group in further reactions. The efficiency of a leaving group, or nucleofuge, is inversely related to its basicity; weak bases are excellent leaving groups because they can effectively stabilize the negative charge they acquire upon departure. masterorganicchemistry.comwikipedia.org

The succinimidyl anion, formed when the N-succinimidyl group departs, is stabilized by resonance. The negative charge on the nitrogen can be delocalized across the two adjacent carbonyl groups, spreading the charge density over several atoms. This delocalization significantly increases the stability of the anion, making it a relatively weak base and, consequently, a good leaving group. This principle is analogous to why carboxylates are effective leaving groups in certain nucleophilic acyl substitutions. masterorganicchemistry.com The ability of a species to serve as a leaving group can determine the viability and mechanism of a reaction. wikipedia.org

| Factor | Effect on Leaving Group Ability | Rationale |

| Basicity | Decreases with decreasing basicity (lower pKaH) | Weaker bases are more stable as anions and can better accommodate the negative charge after bond cleavage. masterorganicchemistry.com |

| Polarizability | Increases with increasing polarizability | Larger, more polarizable atoms can better distribute the developing negative charge in the transition state. nih.gov |

| Resonance | Increases with greater resonance stabilization | Delocalization of the negative charge across multiple atoms greatly increases the stability of the resulting anion. |

| Solvent Effects | Dependent on the solvent | Polar protic solvents can stabilize the departing anionic leaving group through hydrogen bonding, enhancing its efficiency. |

Transition State Characterization and Reaction Pathway Elucidation

The nucleophilic acyl substitution reaction proceeds via a high-energy transition state that leads to the formation of the tetrahedral intermediate. wikipedia.org In this transition state, the bond between the nucleophile and the carbonyl carbon is partially formed, while the carbonyl π-bond is partially broken. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral.

The stability of this transition state, and thus the rate of the reaction, is influenced by several factors:

Electrophilicity of the Carbonyl Carbon : As seen with this compound, the presence of a highly electronegative chlorine atom enhances the electrophilicity of the carbonyl carbon, lowering the activation energy for the nucleophilic attack. libretexts.org

Steric Hindrance : Bulky groups on either the acyl compound or the nucleophile can sterically hinder the approach of the nucleophile to the carbonyl carbon, raising the energy of the transition state and slowing the reaction. khanacademy.org

Nature of the Nucleophile and Leaving Group : The properties of both the incoming nucleophile and the departing leaving group influence the transition state's structure and energy. nih.gov For instance, in reactions where the succinimidyl group acts as the leaving group, its ability to stabilize a developing negative charge is crucial for the progression of the reaction.

Elucidation of the reaction pathway confirms that the reaction is not a single, concerted step (like an SN2 reaction) but a stepwise process involving a discrete tetrahedral intermediate. masterorganicchemistry.com This intermediate is a true energy minimum on the reaction coordinate, situated between two transition states. The first transition state is for the formation of the intermediate, and the second is for its collapse to form the final products. libretexts.org

Stereochemical Aspects and Diastereoselectivity in this compound-Involved Processes

While this compound itself is an achiral molecule, its reactions with chiral nucleophiles or its use in synthesizing chiral molecules can introduce important stereochemical considerations. If the acyl group or the incoming nucleophile contains a stereocenter, the reaction can potentially lead to the formation of diastereomers.

The stereochemical outcome is determined during the nucleophilic attack on the carbonyl carbon. The trigonal planar geometry of the carbonyl group allows for the nucleophile to attack from either of two faces (re or si face). In an achiral environment, this attack occurs with equal probability, leading to a racemic mixture if a new stereocenter is formed.

However, if a chiral center already exists within the reacting molecules, the transition states leading to the different diastereomeric products will not be equal in energy. Steric and electronic interactions between the existing chiral center and the reacting centers will favor one approach of the nucleophile over the other. This energetic preference results in diastereoselectivity, where one diastereomer is formed in excess over the other. For example, derivatives like (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate are used in peptide synthesis, where maintaining the stereochemical integrity of the amino acid is critical. nih.gov The succinimidyl ester in such compounds is employed to activate the carboxyl group for amide bond formation without racemizing the adjacent chiral α-carbon.

Kinetic and Thermodynamic Profiling of this compound Reactivity

The kinetic and thermodynamic profiles of reactions involving this compound are governed by the principles of nucleophilic acyl substitution.

Kinetics: The rate of the reaction is determined by the height of the highest energy barrier along the reaction pathway, which is typically the formation of the tetrahedral intermediate. libretexts.org

Reactivity of the Acyl Compound : this compound is highly reactive due to the chloride being an excellent leaving group and a powerful electron-withdrawing group, which destabilizes the starting material and increases the electrophilicity of the carbonyl carbon. libretexts.org In subsequent reactions where the succinimidyl ester is the reactive moiety, the reactivity is generally lower than that of an acid chloride but higher than that of a simple ester or amide. pearson.com

Strength of the Nucleophile : A stronger, more reactive nucleophile will attack the electrophilic carbonyl carbon faster, leading to a higher reaction rate.

Stability of Reactants vs. Products : Nucleophilic acyl substitutions are thermodynamically favored if the products are more stable than the reactants. masterorganicchemistry.com This is often predicted by comparing the basicity of the nucleophile and the leaving group. The reaction will favor the displacement of the weaker base. masterorganicchemistry.commasterorganicchemistry.com For example, the reaction of an acid chloride with an amine is highly favorable because the resulting chloride anion is a much weaker base than the amine nucleophile.

| Parameter | Influencing Factors | Impact on Reaction |

| Kinetics (Rate) | Electrophilicity of Carbonyl: High (due to -Cl) Nucleophile Strength: Stronger is faster Steric Hindrance: Increased hindrance slows the rate | This compound is expected to react very rapidly with most nucleophiles. |

| Thermodynamics (Equilibrium) | Leaving Group Ability: Excellent (Cl⁻ is a very weak base) Product Stability: Favored if the new carbonyl compound and leaving group are more stable than reactants. | Reactions are generally highly favorable and irreversible, driven by the formation of the stable chloride ion. |

Advanced Applications of 2,5 Dioxopyrrolidine 1 Carbonyl Chloride in Diverse Synthetic Disciplines

Strategic Employment in Amide Bond Formation and Peptide Chemistry

The creation of the amide bond is a cornerstone of organic and medicinal chemistry, underpinning the synthesis of a vast array of pharmaceuticals, natural products, and polymers. chemicalbook.com The 2,5-dioxopyrrolidine-1-carbonyl functionality has proven to be an invaluable asset in this domain, particularly in the exacting field of peptide chemistry.

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a non-reactive carboxylate-ammonium salt. chemdad.com Consequently, the carboxylic acid must first be "activated" to enhance its electrophilicity. 2,5-Dioxopyrrolidine-1-carbonyl chloride, or more commonly its derivative N,N'-Disuccinimidyl carbonate (DSC), serves as an excellent activating agent for this purpose. sigmaaldrich.com

The reaction of a carboxylic acid with DSC in the presence of a base leads to the formation of a highly reactive N-hydroxysuccinimide (NHS) ester. This process involves the nucleophilic attack of the carboxylate anion on the carbonyl carbon of DSC, with the succinimidyl group acting as an excellent leaving group. These resulting NHS esters are sufficiently stable to be isolated but are highly susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the desired amide bond with high efficiency. tcichemicals.com A significant advantage of this method is the minimal racemization of chiral amino acids, a critical consideration in peptide synthesis. chemdad.com

Key Features of Carboxylic Acid Activation with DSC:

| Feature | Description | Reference |

| Reagent | N,N'-Disuccinimidyl carbonate (DSC) | sigmaaldrich.com |

| Intermediate | N-Hydroxysuccinimide (NHS) ester | |

| Conditions | Mild, typically in the presence of a tertiary base | |

| Key Advantage | Minimal racemization of chiral centers | chemdad.com |

| Byproduct | N-hydroxysuccinimide (NHS) |

The synthesis of large peptides is often accomplished through a convergent strategy known as fragment or segment condensation, where smaller, protected peptide fragments are coupled together. nih.gov The activation of the C-terminal carboxylic acid of one peptide segment as an NHS ester using DSC is a valuable technique in this approach. This allows for a clean and efficient coupling with the N-terminal amine of another fragment.

Furthermore, this activation strategy is highly compatible with solid-phase peptide synthesis (SPPS), the dominant methodology for peptide and protein synthesis. sigmaaldrich.commdpi.com In SPPS, a peptide chain is assembled sequentially while anchored to a solid support. The activation of each incoming amino acid as an NHS ester ensures efficient coupling to the N-terminus of the growing peptide chain on the resin. The mild reaction conditions and high coupling yields associated with DSC-mediated activation make it a suitable choice for this iterative process. sigmaaldrich.com The use of DSC in SPPS has been shown to enhance coupling reactions and is a feature of various synthesis protocols. sigmaaldrich.com

Utility in Bioconjugation Chemistry for Activated Ester and Carbonate Linkages

Bioconjugation, the covalent linking of two biomolecules, or a biomolecule and a synthetic molecule, is a critical technology in drug delivery, diagnostics, and fundamental biological research. The 2,5-dioxopyrrolidine-1-carbonyl moiety, primarily through the use of DSC, provides a versatile platform for creating stable linkages between different molecular entities. luxembourg-bio.com

The reaction of DSC with carboxylic acids to generate NHS esters is a cornerstone of bioconjugation. luxembourg-bio.com These activated esters are widely used to modify proteins and other biomolecules containing primary amines, such as the ε-amino group of lysine (B10760008) residues. luxembourg-bio.com The NHS ester reacts selectively with the amine under mild pH conditions (typically pH 8.0-9.0) to form a stable amide bond. This method is routinely employed to attach labels, such as fluorescent dyes or biotin, to antibodies and other proteins for detection and purification purposes. The high reactivity of DSC with amines, which is significantly greater than that of NHS esters themselves, allows for efficient crosslinking.

Typical Protocol for Protein Functionalization using DSC:

Dissolve DSC in an anhydrous organic solvent like DMF or DMSO.

Add the DSC solution to the protein in a suitable buffer (e.g., borate (B1201080) or carbonate) at a controlled temperature (e.g., 4°C).

Allow the reaction to proceed for a defined period.

Quench any unreacted DSC.

Purify the resulting bioconjugate.

Beyond activating carboxylic acids, DSC is highly effective in activating hydroxyl groups to form active carbonates. sigmaaldrich.comrsc.org An alcohol can react with DSC to form a mixed succinimide (B58015) carbonate. sigmaaldrich.com This activated intermediate is then highly reactive towards nucleophiles like amines, leading to the formation of stable carbamate (B1207046) linkages. highfine.comsigmaaldrich.com This two-step, one-pot procedure is a mild and efficient alternative to using hazardous reagents like phosgene (B1210022) for the synthesis of carbamates. highfine.com

This chemistry is particularly useful for linking molecules through hydroxyl groups, which are abundant in biomolecules like carbohydrates and on the surface of various materials. For instance, the 5'-hydroxyl group of oligonucleotides bound to a solid support can be activated with DSC, allowing for subsequent functionalization with amino-containing ligands to create a wide range of oligonucleotide conjugates. oakwoodchemical.com

Contributions to Polymer Science and Material Functionalization

The functionalization of polymers and material surfaces is crucial for tailoring their properties for specific applications, such as improving biocompatibility, creating responsive materials, or enabling the immobilization of biomolecules. biosynth.com DSC has emerged as a key reagent for this purpose, offering a reliable method for introducing reactive groups onto polymer backbones and surfaces. rsc.org

DSC can be used as an activating reagent for the reactive patterning of polymer brushes. rsc.org For example, polymer brushes with hydroxyl groups, such as those made from poly(2-hydroxyethyl methacrylate) (PHEMA), can be activated with DSC. The resulting surface, rich in N-succinimidyl carbonate groups, can then be used to covalently couple primary amine-containing molecules, including proteins, peptides, or other functional ligands. rsc.org This strategy has been employed to create antifouling surfaces and biosensors. Similarly, DSC is used in the synthesis of self-assembling block copolymers and for the surface functionalization of polymers to enhance their biocompatibility and interaction with biological molecules. biosynth.com

Examples of DSC in Polymer and Material Science:

| Application | Polymer/Material | Functionalization Strategy | Reference |

| Reactive Patterning | Poly(2-hydroxyethyl methacrylate) (PHEMA) brushes | Activation of hydroxyl groups with DSC for amine coupling | rsc.org |

| Surface Modification | General polymers | Enhancing biocompatibility and reactivity | biosynth.com |

| Block Copolymer Synthesis | Self-assembling block copolymers | Activating reagent for incorporating adhesive moieties | |

| Oligonucleotide Conjugation | Solid-supported oligonucleotides | Activation of 5'-hydroxyl for ligand attachment | oakwoodchemical.com |

Integration of Reactive Succinimidyl Groups onto Polymer Chains and Surfaces

The incorporation of reactive N-hydroxysuccinimide (NHS) ester groups onto polymer backbones and surfaces is a widely employed strategy for creating materials capable of covalently binding to amine-containing molecules, such as proteins, peptides, and small molecule ligands. This compound serves as a key reagent in this process, enabling the facile introduction of these amine-reactive sites.

One common approach involves the reaction of this compound with hydroxyl-functionalized polymers. The acyl chloride reacts with the hydroxyl groups to form a succinimidyl carbonate linkage, effectively "activating" the polymer. These succinimidyl carbonate-based amine-reactive polymer brushes are valuable for creating functional interfaces for biomedical and sensing applications. For instance, hydrogels containing NHS-activated carbonate groups have been developed for conjugating drugs through stable carbamate linkages under mild conditions. researchgate.net

The process can be illustrated by the reaction of a hydroxyl-containing polymer with this compound, as shown in the table below.

| Reactant 1 | Reactant 2 | Resulting Linkage | Key Feature |

| Polymer with pendant hydroxyl (-OH) groups | This compound | Succinimidyl carbonate | Creates an amine-reactive polymer |

| Amine-terminated surface | Heterobifunctional crosslinker with NHS ester | Amide bond | Immobilizes a reactive group for further conjugation |

Surface modification is another critical application. Surfaces, such as those of gold nanoparticles or silicon wafers, can be functionalized with amine groups through self-assembled monolayers (SAMs) of molecules like cystamine. These primary amines can then be reacted with heterobifunctional crosslinkers bearing an N-hydroxysuccinimide ester. While not a direct reaction of this compound with the surface, many of these crosslinkers are synthesized using phosgene derivatives, highlighting the importance of this class of reagents in creating amine-reactive surfaces for the immobilization of biomolecules. acs.org

Development of Crosslinking Agents and Bioconjugation Handles

Crosslinking agents are molecules that contain at least two reactive groups, allowing them to link two or more molecules together. This compound is a precursor to a wide array of both homobifunctional and heterobifunctional crosslinkers that are extensively used in bioconjugation to study protein-protein interactions, create antibody-drug conjugates, and immobilize proteins onto surfaces.

Homobifunctional Crosslinkers: These molecules possess two identical reactive groups. A prominent example derived from succinimide chemistry is N,N'-Disuccinimidyl carbonate (DSC). matrix-fine-chemicals.com DSC can react with primary amines on two different molecules, forming stable urea (B33335) linkages. This chemistry has been utilized to synthesize peptide-protein conjugates. nih.gov Other examples include disuccinimidyl glutarate (DSG) and dithiobis(succinimidylpropionate) (DSP), which have two NHS esters separated by a spacer arm of varying length, allowing for the crosslinking of proteins at different distances.

Heterobifunctional Crosslinkers: These are more advanced reagents with two different reactive groups, enabling sequential and more controlled conjugation reactions. creative-biolabs.com The succinimidyl ester, often introduced via chemistry related to this compound, serves as the amine-reactive handle. The other end of the crosslinker can feature a variety of functionalities.

A common strategy involves combining an NHS ester with a maleimide (B117702) group, which is reactive towards sulfhydryl (thiol) groups found in cysteine residues of proteins. scbt.comacs.org This allows for the specific conjugation of a molecule containing a primary amine to a molecule containing a thiol.

| Crosslinker Type | Reactive Group 1 | Reactive Group 2 | Target Functional Groups | Example Application |

| Homobifunctional | N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide Ester | Primary amines | Crosslinking subunits of a protein |

| Heterobifunctional | N-Hydroxysuccinimide Ester | Maleimide | Primary amines and Thiols | Linking an antibody to a drug molecule |

| Heterobifunctional | N-Hydroxysuccinimide Ester | Alkyne | Primary amines and Azides | Click chemistry-based bioconjugation |

| Heterobifunctional | N-Hydroxysuccinimide Ester | Hydrazide | Primary amines and Carbonyls | Conjugating to oxidized glycoproteins |

Another important class of heterobifunctional crosslinkers pairs an NHS ester with a group suitable for "click chemistry," such as an alkyne. This allows for highly efficient and specific ligation to molecules bearing an azide (B81097) group.

Introduction of Protecting Groups and Other Selective Functionalities

In multi-step organic synthesis, particularly in peptide synthesis, protecting groups are essential to prevent unwanted side reactions at sensitive functional groups. nih.gov While reagents like Boc anhydride (B1165640) and Fmoc chloride are the most common N-protecting agents in peptide chemistry, the utility of this compound in this specific role is not as prominently documented. Its high reactivity makes it more suitable as an activating agent rather than for introducing a stable protecting group.

However, the chemistry of chloroformates is relevant to the synthesis of protecting groups. For instance, related compounds like 4-nitrophenyl chloroformate are used to create activated carbonates which can then react with amines. frontiersin.org

The primary role of this compound in this context is the introduction of a highly reactive N-succinimidyl carbamate functionality. This group is an excellent leaving group, facilitating the reaction of the activated molecule with a nucleophile. For example, reacting this compound with an alcohol will form a succinimidyl carbonate. This carbonate is highly susceptible to nucleophilic attack by an amine, leading to the formation of a stable carbamate (urethane) linkage. This two-step process allows for the coupling of alcohols and amines under mild conditions.

A notable application is the synthesis of complex molecular structures like 3-(2,5-dioxopyrrolidin-1-yl)acrylates, which can be produced through a solvent-controlled, one-pot reaction involving terminal carbonyl alkynes. rsc.org This demonstrates the versatility of the succinimidyl group in facilitating unique chemical transformations beyond simple bioconjugation.

Computational and Theoretical Investigations of 2,5 Dioxopyrrolidine 1 Carbonyl Chloride

Electronic Structure and Molecular Orbital Theory Analyses

The electronic structure of 2,5-Dioxopyrrolidine-1-carbonyl chloride is fundamentally shaped by the interplay of the succinimide (B58015) ring, the carbonyl groups, and the highly reactive chlorocarbonyl group. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons and the nature of bonding within the molecule.

Semi-empirical methods like CNDO/2 (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap) have been effectively used to study the electronic structure of related dioxodiazacycloalkanes. nih.gov These methods, which consider all valence electrons, are valuable for analyzing the charge separation inherent in carbonyl groups. nih.gov For this compound, a similar approach would reveal significant polarization of the C=O bonds, with the oxygen atoms bearing partial negative charges and the carbonyl carbon atoms carrying partial positive charges.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In molecules containing similar functional groups, the HOMO is often localized on the π-systems of the carbonyl groups and the nitrogen atom, while the LUMO is typically a π* anti-bonding orbital associated with the carbonyl groups. The presence of the chlorocarbonyl group would likely lead to a low-lying LUMO, contributing to the molecule's high reactivity as an electrophile.

Illustrative Molecular Orbital Energy Levels

| Molecular Orbital | Primary Atomic Orbital Contributions | Character | Expected Energy Level |

| LUMO+1 | π*(C=O) | Anti-bonding | High |

| LUMO | π(C=O), σ(C-Cl)** | Anti-bonding | Low |

| HOMO | n(O), p(N) | Non-bonding | High |

| HOMO-1 | π(C=O) | Bonding | Moderate |

This table is illustrative and based on general principles of molecular orbital theory as applied to similar functional groups.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of molecules. For this compound, these calculations can identify the most probable sites for nucleophilic attack and predict the molecule's stability and reaction pathways.

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the chlorocarbonyl group. This is due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. A molecular electrostatic potential (MEP) map, a common output of quantum chemical calculations, would visually confirm this, showing a region of strong positive electrostatic potential around this carbon atom, making it the primary target for nucleophiles.

In addition to the chlorocarbonyl carbon, the two carbonyl carbons of the succinimide ring are also electrophilic centers, albeit to a lesser extent. Quantum chemical calculations can quantify the relative reactivity of these sites. Methods like Density Functional Theory (DFT) can be used to calculate reactivity descriptors such as Fukui functions or local electrophilicity indices, which provide a numerical basis for comparing the susceptibility of different atomic sites to nucleophilic attack.

The selectivity of reactions involving this compound is also a key area for computational investigation. For instance, in reactions with nucleophiles that have multiple reactive sites, calculations can help predict which site on the nucleophile will preferentially attack the acyl chloride and what the stereochemical outcome might be. While specific studies on this molecule are lacking, research on the aminolysis of N-hydroxysuccinimide esters demonstrates the power of these methods in understanding the competition between different reaction pathways.

Calculated Reactivity Indices for Related Acylating Agents

The following table provides a hypothetical comparison of calculated electrophilicity indices for the different carbonyl carbons in this compound, based on the expected electronic effects.

| Atomic Site | Expected Local Electrophilicity (ω) | Predicted Reactivity |

| Carbonyl Carbon (Chlorocarbonyl) | Highest | Primary site for nucleophilic attack |

| Carbonyl Carbons (Succinimide) | Moderate | Secondary sites for nucleophilic attack |

This table is a qualitative prediction based on the known electronic properties of the functional groups.

Conformational Studies and Intramolecular Hydrogen Bonding Interactions

The three-dimensional structure and conformational flexibility of this compound are important determinants of its reactivity and interactions. The five-membered succinimide ring is not planar and can adopt various envelope or twisted conformations.

Computational conformational analysis can predict the relative energies of these different conformers and the energy barriers between them. For the succinimide ring itself, studies on related N-substituted succinimides have shown that the ring can undergo pseudorotation, with low energy barriers between different puckered conformations. The bulky and electronegative chlorocarbonyl group attached to the nitrogen atom will influence the conformational preference of the ring.

A key structural feature to consider is the possibility of intramolecular interactions. While this compound itself does not possess any hydrogen bond donors, understanding intramolecular hydrogen bonding in related structures provides insight into the forces governing conformation. For example, in derivatives containing N-H or O-H bonds, intramolecular hydrogen bonds can significantly stabilize certain conformations. In the case of this compound, weak intramolecular interactions, such as dipole-dipole interactions between the carbonyl groups, will play a role in determining the most stable conformation. The relative orientation of the chlorocarbonyl group with respect to the succinimide ring will be a key conformational parameter.

Key Conformational Dihedral Angles

The conformation of the molecule can be described by several key dihedral angles. The following table lists the principal dihedral angles that would be the focus of a computational conformational study.

| Dihedral Angle | Description | Expected Influence on Conformation |

| O=C-N-C=O | Defines the relative orientation of the chlorocarbonyl group and the succinimide ring. | Governed by steric hindrance and electrostatic interactions. |

| C-C-C-C (ring) | Describes the puckering of the succinimide ring. | Determines the overall shape of the heterocyclic core. |

This table highlights the key structural parameters for conformational analysis.

Future Research Directions and Emerging Methodologies for 2,5 Dioxopyrrolidine 1 Carbonyl Chloride Chemistry

Development of Sustainable and Environmentally Benign Synthesis Routes

The traditional synthesis of 2,5-Dioxopyrrolidine-1-carbonyl chloride often involves the use of highly toxic and hazardous reagents, most notably phosgene (B1210022). The drive towards greener and more sustainable chemical processes has spurred research into safer and more environmentally friendly alternatives.

A significant area of focus is the replacement of phosgene with solid, less hazardous phosgene equivalents such as diphosgene and triphosgene. These reagents are easier and safer to handle, transport, and store, and their use can significantly reduce the risks associated with the synthesis of chloroformates. Research in this area is directed towards optimizing reaction conditions for the one-pot synthesis of N-succinimidyl chloroformate from N-hydroxysuccinimide using these phosgene surrogates, aiming for high yields and purity while minimizing waste.

Future research will likely focus on the development of catalytic, solvent-free, or aqueous-based synthetic methods. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these investigations. The ultimate goal is to develop a synthetic protocol for this compound that is not only efficient and high-yielding but also inherently safer and more environmentally responsible.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While this compound is a potent activating agent, its reactions can sometimes lack selectivity, particularly when multiple nucleophilic sites are present in a substrate. The development of novel catalytic systems to enhance the reactivity and, more importantly, the selectivity of its reactions is a key area of ongoing research.

Currently, bases such as triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP) are often used to catalyze reactions involving N-succinimidyl chloroformate, such as in the synthesis of PEG succinimidyl carbonate. nih.gov However, these catalysts can be non-selective and may lead to side reactions.

Future research is exploring the use of more sophisticated catalytic systems, including:

Organocatalysts: Chiral organocatalysts could offer a means to achieve enantioselective or regioselective activation of substrates. For example, a chiral base could selectively deprotonate one of several hydroxyl groups, directing the reaction with N-succinimidyl chloroformate to a specific site.

Transition Metal Catalysts: While less common for this type of chemistry, transition metal complexes could offer unique reactivity profiles. For instance, a catalyst could coordinate to both the substrate and the reagent, pre-organizing the transition state to favor a specific outcome.

Enzymatic Catalysis: Biocatalysis represents a green and highly selective approach. While direct enzymatic synthesis using N-succinimidyl chloroformate is challenging due to the reagent's reactivity, enzymes could be used to selectively protect or deprotect functional groups on the substrate prior to chemical activation.

The table below summarizes potential catalytic approaches being explored:

| Catalytic System | Potential Advantages | Research Focus |

| Organocatalysis | High selectivity, metal-free, mild reaction conditions | Development of chiral bases and nucleophilic catalysts for regioselective and enantioselective reactions. |

| Transition Metal Catalysis | Unique reactivity, potential for novel transformations | Design of catalysts for directed activation and control of selectivity in complex substrates. |

| Enzymatic Catalysis | High specificity, environmentally benign | Integration of enzymatic steps for selective functional group manipulation alongside chemical activation. |

The goal of this research is to develop a toolbox of catalytic methods that allow chemists to precisely control the outcome of reactions with this compound, enabling its application in the synthesis of increasingly complex molecules.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis into automated and continuous flow platforms offers numerous advantages, including improved reproducibility, enhanced safety, and the ability to perform high-throughput screening and optimization. The reactive nature of this compound makes it a prime candidate for use in such systems, where tight control over reaction parameters is crucial.

Current research in this area includes the development of flow-based methods for PEGylation, where N-succinimidyl chloroformate is used to activate the terminal hydroxyl groups of polyethylene (B3416737) glycol (PEG). acs.org Future work will likely expand the scope of flow chemistry applications to include a wider range of transformations involving this reagent.

Automated synthesis platforms, such as those used for solid-phase peptide synthesis (SPPS), could also benefit from the integration of this compound chemistry. The reagent could be used to generate activated amino acid derivatives in situ for subsequent coupling reactions. This approach could streamline the synthesis of peptides and other biopolymers.

The table below outlines the benefits of integrating N-succinimidyl chloroformate chemistry into modern synthesis platforms:

| Platform | Key Advantages |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, in situ generation of reactive species, improved scalability. |

| Automated Synthesis | High-throughput screening, improved reproducibility, reduced manual handling of hazardous reagents. |

The continued development of these integrated systems will undoubtedly broaden the accessibility and applicability of this compound in both academic and industrial research.

Expansion of Substrate Scope and Reaction Versatility

This compound is most commonly employed for the activation of alcohols and the protection of amines. However, its high reactivity suggests that its synthetic utility could be expanded to a much broader range of substrates and reaction types.

Current research is exploring the use of this reagent in a variety of contexts, including:

Bioconjugation: Beyond simple PEGylation, N-succinimidyl chloroformate can be used to link small molecules to proteins, antibodies, and other biomolecules to create bioconjugates with therapeutic or diagnostic applications. acs.org

Prodrug Synthesis: The reagent can be used to create carbamate (B1207046) linkages that mask a drug's active functional groups, which can then be cleaved in vivo to release the active pharmaceutical ingredient. ru.nl

Natural Product Modification: The selective functionalization of complex natural products is a significant challenge in organic synthesis. N-succinimidyl chloroformate provides a tool for modifying these molecules to probe their structure-activity relationships or to create novel derivatives with improved properties.

Future research in this area will likely focus on reacting this compound with less conventional nucleophiles, such as thiols, phenols, and even carbanions, to forge new types of chemical bonds. The development of new catalytic systems, as discussed in section 6.2, will be crucial for controlling the selectivity of these reactions.

The versatility of the succinimidyl ester products is also an area of exploration. These activated esters can participate in a range of transformations beyond simple amidation, including cross-coupling reactions and cycloadditions.

Design of Next-Generation Activating Reagents Inspired by the Succinimidyl Chloroformate Scaffold

While this compound is a powerful reagent, it is not without its limitations. The N-hydroxysuccinimide (NHS) leaving group is not always ideal, and the reactivity of the chloroformate can be difficult to modulate. These challenges have inspired the design of a new generation of activating reagents that aim to improve upon the succinimidyl chloroformate scaffold.

One area of active research is the development of alternative leaving groups to N-hydroxysuccinimide. These new leaving groups are designed to be more reactive, more stable, or to impart specific properties to the activated intermediate. For example, leaving groups with enhanced solubility in organic or aqueous media could simplify reaction workups and purifications.

Computational chemistry is playing an increasingly important role in the design of these next-generation reagents. By modeling the transition states of activation and coupling reactions, researchers can predict the reactivity and selectivity of new reagent scaffolds before they are synthesized in the lab. This rational design approach can significantly accelerate the discovery of improved activating agents.

Furthermore, there is a growing interest in developing "traceless" activating groups that are completely removed from the final product, leaving no residual atoms. This is particularly important in applications such as peptide synthesis, where the purity of the final product is paramount.

Q & A

Q. What is the mechanistic role of 2,5-Dioxopyrrolidine-1-carbonyl chloride in amide bond formation?

The compound acts as a carboxyl-activating reagent, facilitating the conversion of carboxylic acids into reactive mixed carbonates or acyloxyphosphonium intermediates. This activation enhances nucleophilic attack by amines, forming amide bonds. The electron-withdrawing dioxopyrrolidine group increases electrophilicity at the carbonyl carbon, accelerating the reaction .

Q. How should this compound be stored to ensure stability in experimental workflows?

Due to its moisture sensitivity, the reagent must be stored under inert gas (e.g., argon) in a desiccator at –20°C. Exposure to humidity leads to hydrolysis, forming 2,5-dioxopyrrolidine and CO₂, which compromises reactivity. Structural analysis (e.g., InChI: 1S/C20H18N2O6...) confirms the presence of labile carbonyl chloride groups susceptible to nucleophilic attack by water .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in decarboxylative cross-coupling reactions?

Optimize stoichiometry (typically 1.2–1.5 equivalents of the reagent per carboxylic acid) and use anhydrous solvents like DMF or DCM. Monitor reaction progress via <sup>31</sup>P NMR to track phosphonium intermediate formation. In palladium-catalyzed systems (e.g., decarboxylative coupling of 4-picolinic acid with aryl bromides), ensure catalytic Pd species are compatible with the reagent’s byproducts to avoid catalyst poisoning .

Q. What analytical methods confirm successful activation of carboxylic acids by this compound?

- <sup>13</sup>C NMR : Look for a downfield shift (~165–170 ppm) in the carbonyl carbon of the activated intermediate.

- Mass Spectrometry : Identify the acyloxyphosphonium ion (e.g., [M+H]<sup>+</sup> at m/z 429.1 for C20H18N2O6Cl) .

- FT-IR : Detect the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm<sup>−1</sup>) post-activation.

Q. How can competing hydrolysis or racemization be mitigated during peptide synthesis with this reagent?

- Use dry solvents and maintain reaction temperatures below 0°C to slow hydrolysis.

- Add Hünig’s base (e.g., DIEA) to scavenge HCl byproducts, reducing racemization risk.

- For stereosensitive substrates, employ chiral auxiliaries or low-temperature protocols to preserve enantiomeric excess .

Q. What computational methods predict the reactivity of this compound with sterically hindered carboxylic acids?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the energy barrier for intermediate formation. Key parameters include:

| Parameter | Value (kcal/mol) |

|---|---|

| Activation energy (ΔG‡) | 12–18 |

| Thermodynamic stability (ΔG) | –5 to –10 |

| Steric maps derived from molecular dynamics simulations guide solvent and substituent selection for bulky substrates . |

Methodological Notes

- Contradiction Analysis : Discrepancies in reported yields (e.g., 60–90%) may arise from residual moisture or competing side reactions. Validate purity of starting materials via Karl Fischer titration and control reaction atmosphere rigorously.

- Experimental Design : For kinetic studies, use stopped-flow IR or <sup>31</sup>P NMR to track intermediate lifetimes. Compare with alternative reagents (e.g., HATU, DCC) to benchmark efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.